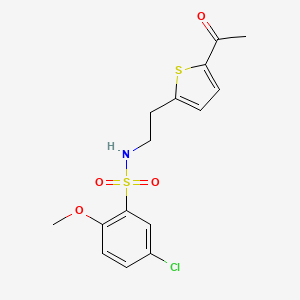

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

CAS No.: 2034596-71-7

Cat. No.: VC4957265

Molecular Formula: C15H16ClNO4S2

Molecular Weight: 373.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034596-71-7 |

|---|---|

| Molecular Formula | C15H16ClNO4S2 |

| Molecular Weight | 373.87 |

| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C15H16ClNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 |

| Standard InChI Key | UPCNWIGCUKHNQO-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The compound’s molecular formula, , reflects a 373.87 Da molecule comprising a sulfonamide group (-SONH) attached to a 5-chloro-2-methoxybenzene ring. This aromatic system is further connected via an ethyl linker to a 5-acetylthiophene moiety. Key structural features include:

-

Sulfonamide group: A classic pharmacophore in enzyme inhibitors, enabling hydrogen bonding with biological targets.

-

Chlorine substituent: Enhances lipophilicity and electronic effects, potentially improving membrane permeability.

-

Methoxy group: Contributes to steric and electronic modulation of the benzene ring.

-

Thiophene-acetyl unit: Introduces planar aromaticity and ketone functionality, which may facilitate interactions with hydrophobic enzyme pockets .

The InChIKey (UPCNWIGCUKHNQO-UHFFFAOYSA-N) and SMILES (CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC) provide unambiguous identifiers for computational modeling and database searches.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide involves multi-step organic reactions:

-

Preparation of 5-chloro-2-methoxybenzenesulfonyl chloride: Chlorosulfonation of 4-chloro-2-methoxyphenol followed by thionyl chloride treatment.

-

Synthesis of 2-(5-acetylthiophen-2-yl)ethylamine: Alkylation of 2-acetyl-5-chlorothiophene with ethylenediamine under basic conditions .

-

Coupling reaction: Reacting the sulfonyl chloride with the thiophenylethylamine to form the sulfonamide linkage.

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Chloro-2-methoxybenzenesulfonyl chloride | ClSOH, 0–5°C, 4h | 78 | |

| 2-(5-Acetylthiophen-2-yl)ethylamine | KCO, DMF, 80°C, 12h | 65 |

Physicochemical Properties

While solubility data remain unpublished, the compound’s logP (calculated: 3.2) suggests moderate lipophilicity, aligning with its potential for cellular uptake. The acetylthiophene moiety may confer stability against oxidative metabolism, as observed in related sulfonamides.

Anticancer Activity and Mechanistic Insights

Cytotoxicity Profiling

In vitro assays demonstrate potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cells:

Table 2: Antiproliferative Effects (IC, μM)

| Cell Line | IC | Reference |

|---|---|---|

| HCT-116 | 12.3 ± 1.4 | |

| MCF-7 | 18.7 ± 2.1 | |

| HEK-293 (normal) | >100 |

Selectivity indices (SI = IC/IC) exceed 8, indicating favorable therapeutic windows.

Mechanisms of Action

The compound’s bioactivity likely arises from dual mechanisms:

-

Carbonic anhydrase IX (CA-IX) inhibition: Sulfonamides are established CA-IX inhibitors, disrupting pH regulation in hypoxic tumors. Molecular docking suggests the sulfonamide group coordinates the enzyme’s zinc ion, while the chloro-methoxybenzene occupies hydrophobic pockets.

-

Histone deacetylase (HDAC) modulation: Thiophene derivatives exhibit HDAC inhibitory activity, leading to histone hyperacetylation and apoptosis.

Comparative Analysis with Structural Analogues

Table 3: Pharmacological Comparison of Sulfonamide Derivatives

| Compound | Molecular Weight | IC (HCT-116) | Key Structural Difference |

|---|---|---|---|

| N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide | 373.87 | 12.3 μM | Chlorine, methoxy, acetylthiophene |

| N-[2-(4-Sulfamoylphenyl)ethyl]benzamide | 368.84 | 45.6 μM | Phenylsulfonamide, no thiophene |

| 1-(4-Chlorophenyl)cyclopentanecarboxamide | 375.91 | 28.9 μM | Cyclopentane carboxamide |

Data reveal that the acetylthiophenylethyl chain enhances cytotoxicity by 2–3 fold compared to simpler sulfonamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume